N-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)cyclopropanesulfonamide
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Overview
Description
N-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)cyclopropanesulfonamide is a complex organic compound that features a thiazole-pyridine fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)cyclopropanesulfonamide typically involves the following steps:
Formation of the Thiazole-Pyridine Ring System: This can be achieved through the reaction of thiazole derivatives with pyridine derivatives under specific conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.
Cyclopropanesulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperidine and thiazole-pyridine ring systems.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)cyclopropanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)cyclopropanesulfonamide exerts its effects involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include those related to cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring system and have been studied for their pharmacological properties.
Pyrazolo[3,4-d]thiazoles: These compounds also feature a fused ring system and have shown potential in medicinal chemistry.
Uniqueness
N-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)cyclopropanesulfonamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its ability to interact with multiple biological targets makes it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S2/c19-22(20,11-1-2-11)17-10-4-7-18(8-5-10)14-16-12-9-15-6-3-13(12)21-14/h3,6,9-11,17H,1-2,4-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVNLLNWNGCIAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2CCN(CC2)C3=NC4=C(S3)C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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